molecular formula C8H8N6O B14917026 4-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}phenol

4-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}phenol

Cat. No.: B14917026
M. Wt: 204.19 g/mol
InChI Key: KFHIRLBEHFSPGI-BJMVGYQFSA-N
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Description

4-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}phenol is a chemical compound that features a phenol group attached to a tetrazole ring through an imino linkage. This compound is of interest due to its unique structure, which combines the properties of both phenolic and tetrazole moieties. Phenolic compounds are known for their antioxidant properties, while tetrazoles are often used in pharmaceuticals and materials science for their stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}phenol typically involves the reaction of a phenolic compound with a tetrazole derivative. One common method involves the use of a phenol derivative that undergoes a nucleophilic substitution reaction with a tetrazole precursor under basic conditions. The reaction can be facilitated by the presence of a catalyst such as a transition metal complex.

Another synthetic route involves the microwave-assisted reaction of primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain a nitrile intermediate, which then undergoes [3+2] cycloaddition with dicyandiamide and sodium azide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Amines or reduced imino derivatives.

    Substitution: Ethers, esters, or other substituted phenolic compounds.

Scientific Research Applications

4-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}phenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}phenol is unique due to its combination of phenolic and tetrazole functionalities, which confer both antioxidant and antimicrobial properties. This dual functionality makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C8H8N6O

Molecular Weight

204.19 g/mol

IUPAC Name

4-[(E)-(5-aminotetrazol-1-yl)iminomethyl]phenol

InChI

InChI=1S/C8H8N6O/c9-8-11-12-13-14(8)10-5-6-1-3-7(15)4-2-6/h1-5,15H,(H2,9,11,13)/b10-5+

InChI Key

KFHIRLBEHFSPGI-BJMVGYQFSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/N2C(=NN=N2)N)O

Canonical SMILES

C1=CC(=CC=C1C=NN2C(=NN=N2)N)O

Origin of Product

United States

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